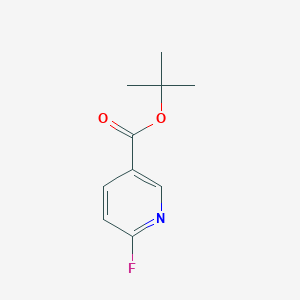

tert-Butyl 6-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMKWGTXCIWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735708 | |

| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676560-01-3 | |

| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-fluoronicotinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-fluoronicotinate is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a bulky tert-butyl ester group, impart desirable physicochemical properties to molecules, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the tert-butyl ester serves as a protecting group that can be selectively removed under specific conditions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tert-butyl 6-fluoronicotinate, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 676560-01-3 | [1] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [1] |

| Molecular Weight | 197.21 g/mol | [1] |

| Appearance | White to off-white solid or colorless oil | General observation for similar compounds |

| Boiling Point (predicted) | 269.9 ± 35.0 °C at 760 mmHg | [2] |

| Density (predicted) | 1.108 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic procedures of related compounds |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of tert-Butyl 6-fluoronicotinate. Below are the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.6 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will be observed in the range of 163-165 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their chemical shifts influenced by the fluorine substituent.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the single fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of tert-Butyl 6-fluoronicotinate will exhibit characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-F bond will show a strong absorption in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) at m/z 197 is expected. A prominent fragment ion at m/z 141, corresponding to the loss of a tert-butyl group (56 Da), is also anticipated. Further fragmentation of the pyridine ring may also be observed.

Synthesis of tert-Butyl 6-fluoronicotinate

The synthesis of tert-Butyl 6-fluoronicotinate can be achieved through several routes. One common and efficient method involves a halogen exchange reaction from its bromo- or chloro-analogue.

Synthetic Workflow

Caption: Synthetic workflow for tert-Butyl 6-fluoronicotinate.

Experimental Protocol: Halogen Exchange from tert-Butyl 6-bromonicotinate

This protocol is based on a general procedure for nucleophilic aromatic substitution on halopyridines.

Materials:

-

tert-Butyl 6-bromonicotinate

-

Anhydrous potassium fluoride (spray-dried)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., 18-crown-6), optional

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 6-bromonicotinate (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

-

Add anhydrous DMF to the flask to dissolve the starting material.

-

If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to enhance the reaction rate.

-

Heat the reaction mixture to 120-150 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-Butyl 6-fluoronicotinate.

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the nucleophilic substitution by solvating the potassium cation, leaving the fluoride anion more reactive. Anhydrous conditions are necessary to prevent the hydrolysis of the ester and to avoid deactivation of the fluoride source. Elevated temperatures are required to overcome the activation energy of the aromatic nucleophilic substitution. A phase-transfer catalyst can be employed to further increase the solubility and reactivity of the fluoride salt.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of tert-Butyl 6-fluoronicotinate is centered around the ester functionality and the fluorinated pyridine ring. The tert-butyl ester can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 6-fluoronicotinic acid, which is a versatile intermediate for amide bond formation. The fluorinated pyridine ring can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents at different positions.

Role as a Key Building Block in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The 6-fluoronicotinamide scaffold, derived from tert-Butyl 6-fluoronicotinate, is a common feature in many kinase inhibitors.

Caption: General synthetic route to kinase inhibitors.

Expert Insight: The fluorine atom at the 6-position of the nicotinic acid moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Furthermore, the electronic properties of the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its binding characteristics. The tert-butyl ester provides a convenient protecting group strategy, allowing for the late-stage introduction of the amide functionality, which is often essential for biological activity.

Application in the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Fluorinated aromatic compounds are frequently incorporated into the structures of GPCR modulators to enhance their pharmacological properties. While direct examples of tert-Butyl 6-fluoronicotinate in publicly disclosed GPCR modulator synthesis are less common, its utility as a precursor to 6-fluoronicotinic acid derivatives makes it a highly relevant building block in this area as well. The 6-fluoropyridine motif can serve as a bioisosteric replacement for other aromatic rings, offering improved metabolic stability and potentially altered receptor subtype selectivity.

Safety and Handling

As a laboratory chemical, tert-Butyl 6-fluoronicotinate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, information from related compounds suggests that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 6-fluoronicotinate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive fluorinated pyridine core and a stable, yet readily cleavable, tert-butyl ester protecting group makes it an attractive starting material for the preparation of a wide range of pharmaceutical intermediates. The insights provided in this technical guide regarding its physicochemical properties, spectroscopic characteristics, synthesis, and reactivity are intended to empower researchers and scientists in their efforts to develop novel and effective therapeutic agents.

References

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 2016, 51(1), 28-32. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

Hide Peak Labels Chemical Shift [ppm] 30 42.5 55 67.5 80 60.49 44.19. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

- Preparation method of 6-fluoronicotinic acid - Google Patents.

-

Preparation of 2-, 4-, 5-, and 6-Aminonicotinic Acid tert-Butyl Esters. | Semantic Scholar. Semantic Scholar. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]

- US9012461B2 - FAK inhibitors - Google Patents.

-

Chemical shifts. [Link]

-

NMR Chemical Shifts. [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. UCSB Chemistry and Biochemistry. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

19F NMR Reference Standards. [Link]

-

tert-Butyl 6-fluoronicotinate, 95.0%, 1g - SciSupplies. SciSupplies. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. PubChem. [Link]

-

(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. Pearson. [Link]

-

Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [Link]

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]

- WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents.

-

(12) United States Patent - Googleapis.com. Googleapis.com. [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]

-

FTIR SPECTRA OF TERT-BUTYLHYDROQUINONE | Download Scientific Diagram. ResearchGate. [Link]

-

FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. [Link]

-

FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. [Link]

-

nicotinic acid, butyl ester - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 6-fluoronicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-fluoronicotinate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The document details its molecular structure, IUPAC nomenclature, and physicochemical properties. A thorough examination of its synthesis is presented, including a detailed experimental protocol and a discussion of the underlying chemical principles. Furthermore, this guide explores the critical role of tert-butyl 6-fluoronicotinate in drug discovery, highlighting its application in the synthesis of bioactive molecules, particularly as a key intermediate for kinase inhibitors and GPCR modulators. The content is supported by in-text citations to authoritative scientific literature and concludes with a comprehensive list of references.

Introduction: The Strategic Importance of Fluorinated Nicotinates in Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Among the various classes of fluorinated compounds, 6-fluoronicotinic acid derivatives, including tert-butyl 6-fluoronicotinate, have emerged as valuable building blocks. The pyridine core is a common motif in numerous pharmaceuticals, and the presence of a fluorine atom at the 6-position can significantly alter the electronic properties of the ring, influencing its interactions with biological targets. The tert-butyl ester group serves as a versatile protecting group, which can be readily removed under acidic conditions, allowing for further synthetic transformations. This guide will delve into the specifics of tert-butyl 6-fluoronicotinate, providing a detailed resource for its synthesis and application.

Molecular Structure and Nomenclature

IUPAC Name: tert-butyl 6-fluoropyridine-3-carboxylate

Molecular Formula: C₁₀H₁₂FNO₂[1]

Molecular Weight: 197.21 g/mol [2]

The molecular structure of tert-butyl 6-fluoronicotinate consists of a pyridine ring substituted with a fluorine atom at the 6-position and a tert-butoxycarbonyl group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 6-fluoronicotinate is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| pKa (of conjugate acid) | Not available |

Synthesis of tert-Butyl 6-fluoronicotinate

The synthesis of tert-butyl 6-fluoronicotinate can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from 2,5-dibromopyridine. This approach leverages a regioselective Grignard reaction followed by a nucleophilic aromatic substitution (halogen exchange) reaction.

Synthetic Strategy Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 6-bromonicotinate

This step involves the regioselective formation of a Grignard reagent from 2,5-dibromopyridine, followed by quenching with di-tert-butyl dicarbonate (Boc₂O). The Grignard reagent is selectively formed at the more reactive 5-position of the pyridine ring.

-

Materials:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2,5-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium chloride dropwise at a low temperature (e.g., -15 to -20 °C).

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

In a separate flask, prepare a solution of di-tert-butyl dicarbonate in anhydrous THF.

-

Slowly add the Grignard reagent solution to the di-tert-butyl dicarbonate solution at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-bromonicotinate.[3]

-

Step 2: Synthesis of tert-Butyl 6-fluoronicotinate

This step involves a nucleophilic aromatic substitution reaction where the bromine atom of tert-butyl 6-bromonicotinate is displaced by a fluoride ion. Anhydrous tetramethylammonium fluoride is a suitable fluorinating agent for this transformation.

-

Materials:

-

tert-Butyl 6-bromonicotinate

-

Anhydrous tetramethylammonium fluoride

-

Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a reaction vessel, add tert-butyl 6-bromonicotinate and anhydrous tetramethylammonium fluoride.

-

Add anhydrous DMF or DMSO as the solvent.

-

Heat the reaction mixture to a temperature between 40-50 °C and stir for several hours (e.g., 16 hours), monitoring the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-fluoronicotinate.

-

Rationale Behind Experimental Choices

-

Regioselective Grignard Formation: The use of isopropylmagnesium chloride allows for a more controlled and selective metal-halogen exchange at the 5-position of 2,5-dibromopyridine due to the higher reactivity of the C-Br bond at this position.

-

Choice of Fluorinating Agent: Anhydrous tetramethylammonium fluoride is an effective source of nucleophilic fluoride for the halogen exchange reaction. The use of an anhydrous salt is crucial to prevent side reactions.

-

Solvent Selection: Aprotic polar solvents like DMF or DMSO are used to facilitate the nucleophilic aromatic substitution by solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

Characterization

The structure and purity of the synthesized tert-butyl 6-fluoronicotinate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the nine equivalent protons of the tert-butyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the tert-butyl group. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Applications in Drug Discovery

tert-Butyl 6-fluoronicotinate is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

Role as a Versatile Intermediate

The fluorine atom can participate in nucleophilic aromatic substitution reactions, while the pyridine ring can undergo various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, at the bromine position of its precursor, tert-butyl 6-bromonicotinate. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors incorporate a substituted pyridine or pyrimidine core. tert-Butyl 6-fluoronicotinate can serve as a key starting material for the synthesis of such inhibitors. For example, the 6-fluoro-3-carboxypyridine scaffold can be elaborated through amide bond formation and cross-coupling reactions to generate potent and selective kinase inhibitors.

Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are another important class of drug targets. Modulators of GPCR activity often contain heterocyclic scaffolds. The structural and electronic properties of the 6-fluoronicotinate moiety can be exploited to design ligands with high affinity and selectivity for specific GPCRs.

The following diagram illustrates the central role of tert-butyl 6-fluoronicotinate as a precursor to various classes of bioactive molecules.

Conclusion

tert-Butyl 6-fluoronicotinate is a strategically important building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of a fluorinated pyridine core and a versatile tert-butyl ester protecting group makes it an ideal starting material for the construction of complex molecular architectures with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and scientists in the field of drug development.

References

- Google Patents.

-

MySkinRecipes. tert-Butyl 6-bromonicotinate. [Link]

-

PubChem. tert-Butyl 6-fluoronicotinate. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of tert-Butyl 6-fluoronicotinate

An In-depth Technical Guide

This guide provides a detailed exploration of the essential spectroscopic techniques required for the structural elucidation and purity assessment of tert-Butyl 6-fluoronicotinate, a key building block in modern synthetic and medicinal chemistry. As researchers and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is paramount for the integrity of subsequent research and development efforts. This document moves beyond simple data reporting, offering insights into the causality behind experimental choices and establishing self-validating analytical systems.

The guide is structured to walk the user through a logical analytical workflow, beginning with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, followed by purity determination using High-Performance Liquid Chromatography (HPLC), and concluding with molecular weight verification via Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[1] It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the comprehensive mapping of the atomic framework of a molecule.[2][3] For tert-Butyl 6-fluoronicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unequivocal structural confirmation.

Expertise in Action: The "Why" Behind the NMR Experiment

The choice of experiment and parameters is critical for acquiring high-quality, interpretable data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this analysis. Its ability to dissolve a wide range of organic compounds, coupled with its single, well-defined residual solvent peak in both ¹H (δ ≈ 7.26 ppm) and ¹³C (δ ≈ 77.16 ppm) spectra, provides a clean background for analysis.

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm). Its chemical inertness and single, sharp resonance peak, which appears upfield of most organic proton and carbon signals, make it an ideal reference point.[4]

-

Multi-Nuclear Approach:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.[3][4] For this molecule, it will confirm the presence of the pyridine ring protons and the tert-butyl group.

-

¹³C NMR: Reveals the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.[2] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.[2]

-

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. It provides a clear signal for the fluorine atom, and its coupling to adjacent ¹H and ¹³C nuclei offers definitive proof of its position on the pyridine ring.

-

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol describes a self-validating system for acquiring robust NMR data.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of tert-Butyl 6-fluoronicotinate and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled spectrum to produce singlets for all carbon atoms, simplifying the spectrum.

-

Employ a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR Acquisition:

Data Interpretation: Expected Spectroscopic Signature

The following table summarizes the anticipated NMR data for tert-Butyl 6-fluoronicotinate, based on established chemical shift principles and data from similar pyridine derivatives.[7][8][9]

| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |

| Structure | Pyridine Ring Protons & tert-Butyl Group | Pyridine Ring Carbons & Ester Group Carbons | Single Fluorine Atom |

| Chemical Shift (δ, ppm) | H-2: ~8.8 (dd) H-4: ~8.2 (ddd) H-5: ~7.0 (dd) t-Bu: ~1.6 (s) | C-6: ~163 (d) C-5: ~109 (d) C-4: ~141 (d) C-3: ~125 (s) C-2: ~150 (d) C=O: ~164 (s) C(CH₃)₃: ~82 (s) C(CH₃)₃: ~28 (s) | F-6: ~ -70 to -75 (s) |

| Multiplicity | dd = doublet of doublets ddd = doublet of doublet of doublets s = singlet | d = doublet (due to C-F coupling) s = singlet | s = singlet |

| Coupling Constant (J, Hz) | J(H4-H5) ≈ 8 Hz J(H2-H4) ≈ 2.5 Hz J(F6-H5) ≈ 6 Hz | J(C6-F) ≈ 240 Hz J(C5-F) ≈ 40 Hz J(C4-F) ≈ 15 Hz J(C2-F) ≈ 4 Hz | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly based on concentration and instrument calibration. The C-F coupling constants are particularly diagnostic for confirming the fluorine's position.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[10][11] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the main component relative to any impurities.[10]

Expertise in Action: Designing a Robust HPLC Method

-

Technique: Reverse-phase HPLC (RP-HPLC) is the most suitable method. The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for moderately polar organic molecules like tert-Butyl 6-fluoronicotinate.

-

Mobile Phase: A gradient elution using water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile is employed. The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe.

-

Detection: UV detection is ideal. The pyridine ring contains a chromophore that absorbs UV light, typically monitored at a wavelength around 254 nm or 265 nm, providing a strong signal for detection.

Experimental Protocol: Purity Determination by RP-HPLC

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

-

Filter and degas both mobile phases prior to use.

-

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

-

Chromatographic Conditions: The following table outlines a standard set of conditions.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

| Gradient Program | 10% B to 95% B over 15 min; hold at 95% B for 3 min; return to 10% B over 1 min; re-equilibrate for 5 min. |

Data Analysis: Interpreting the Chromatogram

The primary output is a chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For a high-purity sample (>98%), the chromatogram should show one major peak at a specific retention time (t_R_) and only minor peaks for impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Absolute Mass Confirmation

LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[12][13] It provides definitive confirmation of a compound's molecular weight, serving as a final, crucial piece of evidence for its identity.[12][14]

Expertise in Action: Optimizing the LC-MS Experiment

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method for a molecule like tert-Butyl 6-fluoronicotinate. ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for molecular weight determination.[13]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

-

LC Method: A rapid LC gradient can be used, as the primary goal is to introduce a relatively pure sample into the mass spectrometer, not to resolve complex impurities.

Experimental Protocol: Molecular Weight Verification

-

System Setup: Use an HPLC system coupled directly to a mass spectrometer equipped with an ESI source.

-

LC Conditions: A fast gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% formic acid over 5 minutes) on a shorter C18 column (e.g., 4.6 x 50 mm) is typically sufficient.

-

MS Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Drying Gas (N₂) Flow | 8 - 12 L/min |

| Drying Gas Temperature | 300 - 350 °C |

| Scan Range | m/z 50 - 500 |

Data Interpretation: Confirming the Molecular Ion

The molecular formula for tert-Butyl 6-fluoronicotinate is C₁₀H₁₂FNO₂.

-

Calculated Monoisotopic Mass: 197.0852 g/mol .

-

Expected Ion: In positive ESI mode, the expected protonated molecular ion is [M+H]⁺.

-

Expected m/z: 198.0930.

The mass spectrum should show a prominent peak at m/z ≈ 198.1. The presence of this ion, corresponding to the calculated mass of the protonated molecule, provides unequivocal confirmation of the compound's identity.

Conclusion

The comprehensive characterization of tert-Butyl 6-fluoronicotinate requires an integrated approach utilizing orthogonal analytical techniques. NMR spectroscopy provides the detailed structural framework, HPLC quantifies purity with high precision, and LC-MS offers definitive confirmation of the molecular weight. By employing these self-validating protocols, researchers and drug development professionals can ensure the identity, purity, and quality of their materials, establishing a foundation of scientific integrity for their work.

References

-

Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Aragen Bioscience. (n.d.). Molecular weight Determination. [Link]

-

International Journal of Research in Engineering and Science (IJRES). (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]

-

Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]

-

Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]r.chem.ucsb.edu/19f-chemical-shifts-and-coupling-constants)

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jchps.com [jchps.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijres.org [ijres.org]

- 9. researchgate.net [researchgate.net]

- 10. moravek.com [moravek.com]

- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 12. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. zefsci.com [zefsci.com]

CAS number 676560-01-3 characterization.

An In-Depth Technical Guide to the Characterization of Epoxomicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxomicin, a natural product originating from an Actinomycetes strain, is a highly potent and selective irreversible inhibitor of the proteasome.[1][2] This technical guide provides a comprehensive overview of its characterization, detailing its mechanism of action, protocols for its analysis, and its significant therapeutic potential. With its unique α',β'-epoxyketone structure, epoxomicin has demonstrated substantial anti-tumor and anti-inflammatory activities, making it a valuable tool in biomedical research and a lead compound in drug development.[3][4] This document will serve as an in-depth resource for researchers aiming to leverage the unique properties of epoxomicin in their scientific endeavors.

Introduction: The Significance of Epoxomicin

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, a multi-catalytic protease complex, is the central enzyme in this pathway. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the proteasome has emerged as a key therapeutic target.

Epoxomicin was first identified in a screen for compounds with in vivo antitumor activity against murine B16 melanoma.[1] Subsequent research revealed that its potent biological effects stem from its highly specific and irreversible inhibition of the proteasome.[1][5] Unlike other proteasome inhibitors, epoxomicin exhibits minimal cross-reactivity with other proteases, rendering it a superior tool for studying proteasome function and a promising candidate for therapeutic development.[1][6]

Physicochemical Properties and Structure

Chemical Identity

| Property | Value |

| CAS Number | 134381-21-8[2] |

| Molecular Formula | C28H50N4O7[2] |

| Molecular Weight | 554.72 g/mol [2] |

| Synonyms | BU-4061T[2] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in DMSO (10 mg/ml), insoluble in water[6] |

Chemical Structure

Epoxomicin is a linear peptide containing an α',β'-epoxyketone pharmacophore, which is crucial for its mechanism of action.[7]

Mechanism of Action: Targeting the Proteasome

Epoxomicin exerts its biological effects through the potent and irreversible inhibition of the 20S proteasome.[1][5] Its unique mechanism of action provides a high degree of selectivity.

Covalent Binding to Catalytic Subunits

Epoxomicin covalently binds to the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[8] Specifically, it has been shown to bind to the LMP7, X, Z, and MECL1 subunits.[1][2] This covalent modification is what leads to the irreversible inhibition of the proteasome's proteolytic activities.

Formation of a Morpholino Ring

Structural studies of the yeast 20S proteasome complexed with epoxomicin have revealed the formation of an unusual six-membered morpholino ring.[7] This structure is formed between the α',β'-epoxyketone pharmacophore of epoxomicin and the catalytic threonine residue of the proteasome, contributing to the inhibitor's high specificity and potency.[7]

Differential Inhibition of Proteasomal Activities

The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like activity. Epoxomicin primarily inhibits the chymotrypsin-like activity with high potency.[1][5] The trypsin-like and PGPH activities are inhibited at significantly slower rates, approximately 100- and 1,000-fold slower, respectively.[1][5]

Workflow for Determining Proteasome Inhibition

Caption: Workflow for assessing proteasome inhibition by epoxomicin.

Biological Effects and Therapeutic Potential

The inhibition of the proteasome by epoxomicin leads to a cascade of downstream cellular effects, highlighting its therapeutic potential in various diseases.

Anti-Tumor Activity

By inhibiting the proteasome, epoxomicin disrupts the degradation of key regulatory proteins involved in cell cycle progression and apoptosis, such as cyclins and p53.[9] This leads to cell cycle arrest and induction of apoptosis in cancer cells.[1] Epoxomicin has demonstrated potent cytotoxic effects against various cancer cell lines, including B16-F10 melanoma, HCT116 colon cancer, and K562 leukemia, with IC50 values in the nanomolar range.[2] In vivo studies have shown significant anti-tumor effects in mouse models.[2]

Anti-Inflammatory Activity

Epoxomicin effectively inhibits the activation of NF-κB, a key transcription factor in the inflammatory response.[1][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing IκBα degradation, epoxomicin blocks NF-κB activation.[5] This mechanism underlies its potent in vivo anti-inflammatory activity, as demonstrated in the murine ear edema assay.[1]

Signaling Pathway of NF-κB Inhibition by Epoxomicin

Caption: Epoxomicin blocks NF-κB activation by inhibiting proteasomal degradation of IκBα.

Modulation of Antigen Presentation

The proteasome is responsible for generating the peptide antigens that are presented by MHC class I molecules. By selectively inhibiting proteasomal activities, epoxomicin can modulate the repertoire of presented antigens.[8] This has potential applications in the treatment of autoimmune diseases and the prevention of transplant rejection.[8]

Synthesis and Analytical Characterization

The total synthesis of epoxomicin has been achieved, enabling the production of the natural product and its analogs for research purposes.[3][7]

Synthesis

The synthesis of epoxomicin is a multi-step process that can be achieved through various routes, often involving the coupling of a peptide fragment with the α',β'-epoxyketone moiety.[10][11] Solid-phase peptide synthesis is commonly employed to construct the peptide backbone, followed by in-solution coupling with the epoxyketone fragment.[10]

Analytical Characterization

The purity and identity of synthesized epoxomicin must be rigorously confirmed using a combination of analytical techniques.

Reverse-phase HPLC is a standard method for the purification and purity assessment of epoxomicin.[7][10]

Typical HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AM)[7]

-

Mobile Phase A: Water

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound.[7]

-

Detection: UV absorbance at 210 nm[10]

-

Expected Retention Time: Varies depending on the specific column and gradient conditions, but a single major peak indicates high purity.[7]

Mass spectrometry is used to confirm the molecular weight of epoxomicin.[7][10]

Expected Mass Spectrometry Results:

-

Observed m/z: [M+H]+ at approximately 555.2 and [M+Na]+ at approximately 577.6[7]

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of epoxomicin.[7] The spectra should be compared with published data to verify the correct stereochemistry and connectivity of all atoms.

In Vitro and In Vivo Experimental Protocols

Cell Viability Assay

To assess the cytotoxic effects of epoxomicin, a standard cell viability assay such as the MTT or CellTiter-Glo assay can be performed.

Step-by-Step Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of epoxomicin for a specified duration (e.g., 48 or 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log of the epoxomicin concentration.

Western Blot Analysis for IκBα Degradation

This protocol is used to demonstrate the inhibition of IκBα degradation by epoxomicin.[1]

Step-by-Step Protocol:

-

Pre-treat cells with epoxomicin (e.g., 10 µM) for 2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/ml) for 15 minutes.

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against IκBα, followed by a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescence substrate.

In Vivo Anti-Inflammatory Murine Ear Edema Assay

This assay evaluates the in vivo anti-inflammatory efficacy of epoxomicin.[1]

Step-by-Step Protocol:

-

Sensitize mice by topical application of a hapten (e.g., picryl chloride).

-

After a set period (e.g., 6 days), challenge the mice by applying the hapten to their ears.

-

Administer epoxomicin (e.g., intraperitoneally) at various doses prior to or at the time of challenge.

-

Measure the ear thickness at 0 and 24 hours post-challenge.

-

The reduction in ear swelling in the epoxomicin-treated group compared to the vehicle control group indicates anti-inflammatory activity.

Conclusion

Epoxomicin is a powerful and highly selective tool for studying the ubiquitin-proteasome system. Its unique mechanism of action and potent biological activities have established it as a valuable compound in cancer and inflammation research. This guide provides a comprehensive framework for the characterization and application of epoxomicin, empowering researchers to effectively utilize this remarkable natural product in their studies. The continued investigation of epoxomicin and its analogs holds great promise for the development of novel therapeutics for a range of human diseases.

References

-

Meng, L., Mohan, R., Kwok, B. H., Elofsson, M., Sin, N., & Crews, C. M. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proceedings of the National Academy of Sciences, 96(18), 10403–10408. [Link]

-

Schwarz, K., de Giuli, R., Schmidtke, G., Kostka, S., van den Broek, M., Kim, K. B., ... & Groettrup, M. (2000). The selective proteasome inhibitors lactacystin and epoxomicin can be used to either up-or down-regulate antigen presentation at nontoxic doses. The Journal of Immunology, 164(12), 6147-6157. [Link]

-

Myung, J., Kim, K. B., & Crews, C. M. (2001). The ubiquitin-proteasome pathway and proteasome inhibitors. Medicinal research reviews, 21(4), 245-273. [Link]

-

Kim, K. B., Myung, J., Sin, N., & Crews, C. M. (2004). Development and characterization of proteasome inhibitors. In Methods in enzymology (Vol. 378, pp. 214-231). Academic Press. [Link]

-

Meng, L., Mohan, R., Kwok, B. H., Elofsson, M., Sin, N., & Crews, C. M. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 10403–10408. [Link]

-

de Bruin, G., Xin, B. T., Kraus, M., van der Stelt, M., van der Marel, G. A., Kisselev, A. F., & Overkleeft, H. S. (2022). Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. Current Protocols, 2(7), e490. [Link]

-

Teirilä, L., He, S., Holopainen, M., Laaksonen, A., Leppänen, J., Kaivola, J., ... & Salminen, A. (2021). Epoxomicin, a Selective Proteasome Inhibitor, Activates AIM2 Inflammasome in Human Retinal Pigment Epithelium Cells. Cells, 10(11), 3195. [Link]

-

Wikipedia. (2023, November 28). Epoxomicin. In Wikipedia. [Link]

-

Sin, N., Kim, K. B., Elofsson, M., Meng, L., & Crews, C. M. (1999). Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology. Bioorganic & medicinal chemistry letters, 9(15), 2283–2288. [Link]

-

Evans, D. A., & Carter, P. H. (2001). Spirodiepoxides in Total Synthesis: Epoxomicin. Journal of the American Chemical Society, 123(49), 12093–12094. [Link]

-

Sin, N., Kim, K. B., Elofsson, M., Meng, L., & Crews, C. M. (1999). ChemInform Abstract: Total Synthesis of the Potent Proteasome Inhibitor Epoxomicin: A Useful Tool for Understanding Proteasome Biology. ChemInform, 30(42). [Link]

-

de Bruin, G., Xin, B. T., Kraus, M., van der Stelt, M., van der Marel, G. A., Kisselev, A. F., & Overkleeft, H. S. (2022). Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. Current protocols, 2(7), e490. [Link]

-

Newomics Inc. (n.d.). LC-MS Applications. Retrieved from [Link]

Sources

- 1. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Application of a Clickable Epoxomicin‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of Fluorine in Nicotinate Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Executive Summary

The pyridine-3-carboxylic acid scaffold, commonly known as nicotinic acid or niacin, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents and endogenous molecules. The strategic introduction of fluorine into this scaffold has emerged as a powerful tool for modulating its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the role of fluorine in the medicinal chemistry of nicotinates, offering insights for researchers, scientists, and drug development professionals. We will explore how this small but highly electronegative atom can be leveraged to optimize drug candidates by influencing acidity, lipophilicity, metabolic stability, and target engagement. This document delves into the underlying principles of fluorination, provides detailed synthetic protocols, analyzes structure-activity relationships at nicotinic acetylcholine receptors (nAChRs), and examines the pharmacokinetic implications, culminating in a case study that illustrates these principles in action.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine has become an indispensable element in modern drug discovery, with approximately 30% of all small-molecule new molecular entities approved by the FDA between 2018 and 2022 containing at least one fluorine atom[1]. Its unique combination of properties allows for the fine-tuning of a drug candidate's profile in ways that are often beneficial for potency, selectivity, and pharmacokinetics[2][3].

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk[4].

-

Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This can significantly lower the pKa of nearby basic groups, such as the pyridine nitrogen in nicotinates, altering the ionization state at physiological pH and thereby influencing solubility, membrane permeability, and receptor interactions[2][4].

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This property is frequently exploited to block sites of oxidative metabolism, thereby increasing a drug's half-life and oral bioavailability[4][5].

-

Conformational Control: Fluorine can influence molecular conformation through stereoelectronic effects, such as the gauche effect, which can pre-organize a molecule into its bioactive conformation for enhanced target binding[2].

-

Modulation of Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aliphatic chain can increase lipophilicity, the highly polarized C-F bond can also engage in favorable interactions with polar environments. The introduction of fluorine can thus be used to strategically modulate a compound's position in the chemical space between hydrophilicity and lipophilicity[2][6].

Impact of Fluorination on the Physicochemical Properties of Nicotinates

The introduction of fluorine onto the nicotinate ring system directly impacts its fundamental physicochemical properties, which are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the basicity of the pyridine nitrogen. Placing a fluorine atom on the pyridine ring lowers the pKa of the conjugate acid, making the nitrogen less basic. This effect is most pronounced when fluorine is at the 2- or 6-position due to the proximity to the nitrogen atom.

| Compound | Structure | pKa (Carboxylic Acid) | pKa (Pyridine Nitrogen) | logP |

| Nicotinic Acid | O) | 4.85[7] | 2.0[7] |

| 2-Fluoronicotinic Acid | %3DC1C(%3DO)O) | ~3.88 (predicted)[8] | < 2 (inferred) |

| 5-Fluoronicotinic Acid | %3DCN%3DC1C(%3DO)O) | 3.13 (predicted)[9] | ~2 (inferred) |

| 6-Fluoronicotinic Acid | %3DC1C(%3DO)O) | 3.41 (predicted)[10] | < 2 (inferred) |

Table 1: Comparison of Physicochemical Properties of Nicotinic Acid and its Fluoro Isomers.

This modulation of pKa can have profound effects on drug behavior. A lower pKa for the pyridine nitrogen means the compound will be less protonated in the physiological pH range, potentially increasing its ability to cross biological membranes.

Lipophilicity (logP)

Fluorination generally increases the lipophilicity of aromatic systems. As seen in Table 1, the calculated logP values for fluorinated nicotinic acids are higher than that of the parent compound. This increased lipophilicity can enhance membrane permeability and oral absorption, but excessive lipophilicity can also lead to issues with solubility and increased metabolic clearance[6]. The strategic placement of fluorine allows for a nuanced adjustment of this critical parameter.

Synthetic Strategies for Fluorinated Nicotinates

The regioselective introduction of fluorine onto the pyridine ring is a key challenge in synthesizing these valuable building blocks. Various methods have been developed, ranging from classical approaches to modern late-stage functionalization techniques.

Synthesis of 6-Fluoronicotinic Acid

A common route to 6-fluoronicotinic acid involves the oxidation of a corresponding methylpyridine.

Caption: Oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine[11][12][13]

-

To a solution of potassium permanganate (KMnO₄, 1.8 mmol) in water (50 mL), add 2-fluoro-5-methylpyridine (0.9 mmol) at room temperature.

-

Heat the reaction mixture to 100°C and maintain for 4 hours.

-

Filter the resulting precipitate (manganese dioxide) and discard.

-

Wash the aqueous solution with a mixture of hexane and ethyl acetate (3:2, 2x20 mL).

-

Acidify the aqueous layer with 2N HCl.

-

Extract the product with ethyl acetate (3x20 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield 6-fluoronicotinic acid as a white solid.

An alternative, more industrially scalable method avoids the use of permanganate and starts from 2,5-dibromopyridine[14][15].

Caption: Multi-step synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine.

Synthesis of 5-Fluoronicotinic Acid

The synthesis of 5-fluoronicotinic acid can be achieved through a multi-step sequence starting from 2-amino-3-methylpyridine, involving a modified Schiemann reaction.

Experimental Protocol: Synthesis via Schiemann Reaction[1]

-

Nitration: Convert 2-amino-3-methylpyridine to 2-amino-3-methyl-5-nitropyridine.

-

Hydroxylation: Convert the nitro-amino compound to 2-hydroxy-3-methyl-5-nitropyridine.

-

Chlorination: Treat with phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methyl-5-nitropyridine.

-

Reduction/Dechlorination: Simultaneously reduce the nitro group and remove the chlorine by catalytic hydrogenation (e.g., Pd/C) to give 3-methyl-5-aminopyridine.

-

Schiemann Reaction: Convert the amino group to a fluorine atom via diazotization in the presence of fluoboric acid (HBF₄) followed by thermal decomposition to yield 3-methyl-5-fluoropyridine.

-

Oxidation: Oxidize the methyl group of 3-methyl-5-fluoropyridine with potassium permanganate to afford 5-fluoronicotinic acid.

Another patented method involves the oxidation of 3-fluoroquinoline[16].

Structure-Activity Relationships at Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinates, particularly nicotine and its analogues, are well-known ligands for nAChRs, a family of ligand-gated ion channels involved in numerous physiological and pathological processes. Fluorination of nicotinate-like scaffolds can significantly alter their binding affinity and functional activity at these receptors.

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).

A study on a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues provides valuable insights into the role of fluorine in nAChR binding. Epibatidine is a potent nicotinic agonist, and these fluorinated analogues demonstrate how modifications impact affinity and selectivity for different nAChR subtypes[17].

| Compound | R-Group (at 4-position of phenyl ring) | α4β2* Ki (nM) | α3β4* Ki (nM) | α7* Ki (nM) | Selectivity (α4β2 vs α3β4) |

| 5a | -NO₂ | 0.009 | 0.023 | 0.091 | 2.5 |

| 5c | -CN | 0.024 | 0.022 | 0.21 | 0.9 |

| 5d | -Br | 0.012 | 0.048 | 0.12 | 4.0 |

| 5g | -CONH₂ | 0.016 | 0.36 | 0.36 | 22.5 |

| Varenicline | N/A | 0.12 | 2.6 | 3.2 | 21.7 |

| Epibatidine | N/A | 0.026 | 0.017 | 2.2 | 0.65 |

Table 2: nAChR Binding Affinities of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Data adapted from Carroll et al.[17]

Analysis of SAR:

-

High Affinity: All the 2'-fluorinated analogues displayed very high affinity (low nanomolar to picomolar Ki values) for the α4β2* nAChR subtype, which is centrally involved in nicotine addiction[17]. This suggests that the 2'-fluoro-pyridine core is well-tolerated and contributes favorably to binding.

-

Antagonist Activity: Despite the high binding affinity, these fluorinated compounds acted as antagonists, blocking nicotine-induced effects. The combination of the 2'-fluoro group with bulky 3'-substituents appears to interfere with the conformational change required for receptor activation[17].

-

Selectivity: The nature of the substituent on the 3'-phenyl ring significantly influenced selectivity. The 4-carbamoylphenyl analogue (5g ) showed a 22.5-fold selectivity for α4β2* over α3β4* and α7* nAChRs, a profile comparable to the smoking cessation drug varenicline[17][18][19]. This demonstrates how fluorine, as part of a larger scaffold, can contribute to achieving a desired selectivity profile, which is crucial for minimizing off-target side effects.

These findings underscore a key principle: fluorination can be used not just to block metabolism or tune pKa, but also to modulate functional activity, converting a scaffold that typically produces agonists (like epibatidine) into potent and selective antagonists.

Pharmacokinetic and Metabolic Considerations

The introduction of fluorine is a well-established strategy to enhance metabolic stability. The strong C-F bond is resistant to CYP-mediated oxidation, a primary route of metabolism for many drugs.

Blocking Metabolic "Hot Spots"

In a typical nicotinate structure, the pyridine ring can be susceptible to hydroxylation. Placing a fluorine atom at a metabolically labile position can effectively block this pathway, prolonging the drug's half-life. For instance, studies on fluorophenyl pyridine carboxylic acids using the fungal model Cunninghamella elegans (a model for mammalian drug metabolism) showed that hydroxylation occurred on the phenyl ring, but was blocked if a fluorine atom was present at the site of oxidation[5][20]. This principle is widely applied in drug design to improve pharmacokinetic profiles[21].

Impact on ADME

-

Absorption: By increasing lipophilicity and reducing the basicity of the pyridine nitrogen, fluorination can improve passive diffusion across the gastrointestinal tract, potentially leading to better oral bioavailability[4][22].

-

Distribution: Increased lipophilicity can also affect tissue distribution, including penetration of the blood-brain barrier (BBB). This can be advantageous for drugs targeting CNS disorders but must be carefully balanced to avoid non-specific tissue accumulation.

-

Metabolism: As discussed, fluorination is a key strategy to inhibit oxidative metabolism. However, it's important to note that while the C-F bond itself is stable, the presence of fluorine can sometimes direct metabolism to other parts of the molecule or, in rare cases, lead to the formation of reactive metabolites[12].

-

Excretion: The overall changes in polarity and metabolism will influence the route and rate of excretion, which is typically renal for more polar compounds and hepatic for more lipophilic ones.

While specific pharmacokinetic data for simple fluorinated nicotinates in mammalian systems is sparse in the public domain, the principles derived from studies on nicotinamide[3][4][23][24][25] and other fluorinated pyridines provide a strong predictive framework[20][22].

Case Study: Enzastaurin - A Fluorinated Pyridine in Oncology

While not a direct nicotinate or a nAChR modulator, the clinical candidate Enzastaurin serves as an excellent case study for the application of a fluorinated pyridine moiety in a complex drug molecule.

Enzastaurin (DB04886) is an orally active serine/threonine kinase inhibitor that was investigated for the treatment of various cancers, including diffuse large B-cell lymphoma (DLBCL) and glioblastoma[11][14][26]. Its primary mechanism of action is the selective inhibition of Protein Kinase C beta (PKCβ), an enzyme involved in tumor cell proliferation and angiogenesis[11][15].

The structure of Enzastaurin features a bisindolylmaleimide core, with one of the indole nitrogen atoms linked to a piperidinyl-pyridin-2-yl-amine fragment. A key feature is the 5-fluoro-2-aminopyridine unit.

Caption: Structure of Enzastaurin highlighting the fluorinated pyridine moiety.

Rationale for the Fluorinated Pyridine Moiety:

While the exact design rationale is proprietary, we can infer the likely benefits of the 5-fluoropyridine group based on established medicinal chemistry principles:

-

Modulation of Basicity and Solubility: The fluorine atom at the 5-position will have a moderate electron-withdrawing effect, reducing the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This fine-tuning of pKa can optimize the compound's solubility and permeability profile, contributing to its good oral bioavailability[11].

-

Metabolic Stability: The pyridine ring could be a potential site for oxidative metabolism. The presence of the fluorine atom may serve to block or slow down metabolism at that position, contributing to a more favorable pharmacokinetic profile.

-

Target Engagement: The electronic perturbation caused by the fluorine atom can influence the binding interactions of the pyridine moiety within the ATP-binding pocket of PKCβ. The C-F bond can participate in specific, non-covalent interactions (e.g., orthogonal multipolar interactions with carbonyl groups) that can enhance binding affinity and selectivity.

Enzastaurin illustrates how a strategically placed fluorinated pyridine, a close relative of fluorinated nicotinates, can be a critical component in the design of a complex, orally bioavailable drug candidate, contributing to an optimized balance of potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Conclusion

The application of fluorine in the medicinal chemistry of nicotinates and related pyridine scaffolds continues to be a vibrant area of research. The ability to predictably modulate key drug-like properties through fluorination provides a powerful strategic advantage in the design of novel therapeutics.

Future directions include:

-

Novel Fluorinated Motifs: Moving beyond simple fluoro- and trifluoromethyl- substitutions to incorporate more complex fluorinated groups (e.g., -OCF₃, -SCF₃, fluoroalkyl chains) to explore new chemical space and pharmacological profiles.

-

Late-Stage Fluorination: The development of new synthetic methods that allow for the introduction of fluorine at a late stage in a synthetic sequence enables the rapid generation of diverse analogues for SAR studies, accelerating the drug discovery process.

-

Positron Emission Tomography (PET): The use of the fluorine-18 isotope ([¹⁸F]) is central to PET imaging. [¹⁸F]-labeled fluoronicotinates are valuable tools for in vivo imaging of nAChRs and other targets, aiding in drug development and clinical diagnostics[22][27][28].

References

-

Enzastaurin Hydrochloride. (2025). Massive Bio. [Link]

-

Enzastaurin. Wikipedia. [Link]

-

Graff, J. R., et al. (2005). The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts. Cancer Research, 65(16), 7462-9. [Link]

- Process for preparing 5-fluoronicotinic acid.

-

Enzastaurin. PubMed. [Link]

-

Wuest, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. [Link]

-

Nicotinic Acid. PubChem. [Link]

- Preparation method of 4-trifluoromethyl nicotinic acid.

-

Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(15), 6844-57. [Link]

-

Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. PubMed. [Link]

-

Jeschke, P. (2018). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. DOI. [Link]

-

Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Varenicline. Wikipedia. [Link]

-

Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. ResearchGate. [Link]

-

Nicotinamide pharmacokinetics in patients. PubMed. [Link]

-

Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. Journal of Organic Chemistry, 14(2), 328-32. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100931. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. [Link]

-

Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Link]

-

PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME. Acta Oncologica. [Link]

-

The pharmacokinetics of nicotinamide in humans and rodents. PubMed. [Link]

-

Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer. PubMed. [Link]

-

Collected experimental data from logP and IC 50 measurements. ResearchGate. [Link]

-

6-Fluoronicotinic Acid. PubChem. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

5-Fluoronicotinic Acid. PubChem. [Link]

-

Binding properties of agonists and antagonists to distinct allosteric states of the nicotinic acetylcholine receptor are incompatible with a concerted model. PubMed. [Link]

-

2-Fluoronicotinic acid. PubChem. [Link]

-

Smoking Cessation: Other Medications for Smoking Cessation. CAMH. [Link]

-

Experimental lipophilicity for beyond Rule of 5 compounds. ResearchGate. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. [Link]

-

Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation. PubMed. [Link]

-

Nicotinic Receptors. NCBI Bookshelf. [Link]

-

5-Fluoronicotinic acid. LookChem. [Link]

-

Can medications like varenicline and cytisine (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects?. Cochrane. [Link]

-

Chantix (varenicline): Uses, Interactions & Side Effects. Cleveland Clinic. [Link]

-

Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. Journal of General Physiology. [Link]

-

Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Could APO-varenicline and cytisine be solutions for the shortage of varenicline in Brazil? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicaljournalssweden.se [medicaljournalssweden.se]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Amino-5-fluoronicotinic acid | 1196154-03-6 [amp.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 11. massivebio.com [massivebio.com]

- 12. Synthesis routes of 6-Fluoronicotinic acid [benchchem.com]

- 13. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Enzastaurin - Wikipedia [en.wikipedia.org]

- 15. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Varenicline - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]